molecular formula C15H15N3O5 B2983884 N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide CAS No. 887877-13-6

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide

Cat. No. B2983884
CAS RN: 887877-13-6
M. Wt: 317.301
InChI Key: LNPLRCBTGKMBAL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the oxadiazole ring is a heterocyclic compound that has been associated with diverse biological activities, including anti-cancer and anti-microbial properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by factors such as its molecular structure, functional groups, and stereochemistry . These properties can include melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Antimicrobial Applications

Compounds related to N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide have been explored for their antimicrobial properties. For instance, derivatives of thiazolidin-4-one and oxadiazole rings incorporating thiazole have shown significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungi. This indicates a potential for developing new antimicrobial agents from similar structural frameworks (Desai, Rajpara, & Joshi, 2013).

Synthesis and Chemical Properties

Research on N-acylbenzotriazoles leading to the synthesis of 5-substituted 2-ethoxy-1,3,4-oxadiazoles highlights the chemical versatility and potential for creating building blocks toward various oxadiazol-2(3H)-ones. Such compounds have been synthesized with good to excellent yields, demonstrating the compound's relevance in organic synthesis and medicinal chemistry (Wet-osot, Phakhodee, & Pattarawarapan, 2017).

Biological Screening for Therapeutic Applications

The synthesis of bis-1,3,4- oxadiazole rings containing a glycine moiety and their effect on some transferase enzymes present a foundation for understanding the biological activities of complex oxadiazoles. Such studies are crucial for developing novel therapeutic agents with specific enzyme modulation capabilities (Tomi, Al-qaisi, & Al-Qaisi, 2010).

Material Science and Polymer Applications

The synthesis of new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties, and their evaluation for antioxidant activity, opens up avenues for utilizing such compounds in materials science, especially in designing materials with inherent oxidative stability (Shakir, Ariffin, & Abdulla, 2014).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if it were used as a drug, its mechanism of action could involve interactions with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with a compound depend on factors such as its reactivity, toxicity, and environmental impact . Without specific information, it’s not possible to provide a detailed safety and hazard analysis of this compound.

Future Directions

The future research directions would depend on the compound’s properties and potential applications. For example, if the compound shows promising biological activity, future research could involve further testing in preclinical and clinical studies .

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5/c1-2-21-11-5-3-10(4-6-11)13(19)16-15-18-17-14(23-15)12-9-20-7-8-22-12/h3-6,9H,2,7-8H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPLRCBTGKMBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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